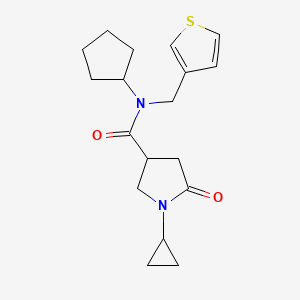

![molecular formula C18H19N3O2 B5515683 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolines are a significant group of benzodiazines known for their broad spectrum of biological activities. They are extensively researched not only for their medicinal applications but also for their potential in optoelectronic materials due to their luminescent properties and applications in electronic devices and sensors (Lipunova et al., 2018).

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine, often involves the cyclization of alkenyl(alkynyl)-functionalized quinazolinones. This method is a powerful strategy for constructing polyheterocyclic structures, offering an efficient toolkit for creating a variety of fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych et al., 2023).

Molecular Structure Analysis

The quinazoline nucleus, including its derivatives, is noted for its wide synthetic and pharmacological potential. Its structural versatility allows for significant modifications, contributing to the diverse applications in medicinal chemistry. The molecular structure of quinazolines is central to their reactivity and interaction with biological targets, influencing their pharmacological profile (Demeunynck & Baussanne, 2013).

Chemical Reactions and Properties

Transition-metal-catalyzed reactions are crucial for the synthesis of quinazoline derivatives, providing new pathways to pharmaceutical ingredients of increasing complexity. These reactions streamline the creation of quinazoline scaffolds, highlighting the compound's broad-spectrum pharmacological activities and its significance in developing various drugs (Tamatam et al., 2023).

Scientific Research Applications

Central Nervous System Effects

Research into N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine has shown its significance in understanding the central nervous system's (CNS) function and disorders. For instance, a study highlighted the central anticholinergic syndrome from orphenadrine, a compound related to diphenhydramine with central and peripheral anticholinergic properties, emphasizing the profound toxicity it can cause in children after ingestion of small doses (Garza, Osterhoudt, & Rutstein, 2000). This insight is crucial for understanding the therapeutic and toxicological profiles of similar compounds in the quinazolinamine class.

Metabolism and Excretion

The metabolism and excretion of substances like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine have been the subject of study, particularly regarding how the body processes and eliminates these compounds. For example, biomonitoring of heterocyclic aromatic amine metabolites in human urine sheds light on the human body's ability to process and eliminate these substances, providing a framework for understanding the pharmacokinetics of related compounds (Stillwell, Turesky, Sinha, Skipper, & Tannenbaum, 1999).

Pharmacological Studies

Pharmacological research has explored the effects of compounds within the same class as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine, revealing their potential therapeutic applications. For instance, the study of quinagolide, a non-ergot dopamine agonist with specific D2 receptor activity, in the treatment of hyperprolactinemia highlights the medical applications and adverse reactions of these compounds (Verhelst et al., 1991). This research is pivotal for understanding the broader implications of using quinazolinamine derivatives in clinical settings.

Toxicological Implications

The toxicological profile of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine and related substances is critical for assessing their safety. Studies like the one on ethylene glycol poisoning in a child, where the use of fomepizole (4-methylpyrazole) averted more invasive treatments, contribute to the understanding of managing acute toxicities associated with such compounds (Boyer, Mejia, Woolf, & Shannon, 2001).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-22-16-8-7-13(11-17(16)23-2)9-10-19-18-14-5-3-4-6-15(14)20-12-21-18/h3-8,11-12H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCRGJPCKSQOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)